4-Pyridin-2-yl-5-quinolin-2-yl-thiazol-2-ylamine
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Overview
Description
4-Pyridin-2-yl-5-quinolin-2-yl-thiazol-2-ylamine is a heterocyclic compound that contains pyridine, quinoline, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminopyridine with 2-bromoquinoline in the presence of a base to form the intermediate, which is then cyclized with thiourea to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-2-yl-5-quinolin-2-yl-thiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield the corresponding amines.
Scientific Research Applications
4-Pyridin-2-yl-5-quinolin-2-yl-thiazol-2-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Pyridin-2-yl-5-quinolin-2-yl-thiazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Pyridin-2-yl-thiazol-2-ylamine: Similar structure but lacks the quinoline ring.
4-(Pyridin-4-yl)thiazol-2-amine: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
4-Pyridin-2-yl-5-quinolin-2-yl-thiazol-2-ylamine is unique due to the presence of both quinoline and thiazole rings, which can confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H12N4S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-pyridin-2-yl-5-quinolin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H12N4S/c18-17-21-15(13-7-3-4-10-19-13)16(22-17)14-9-8-11-5-1-2-6-12(11)20-14/h1-10H,(H2,18,21) |
InChI Key |
XYMCAGVJYOESBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(N=C(S3)N)C4=CC=CC=N4 |
Origin of Product |
United States |
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